N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 477318-94-8
VCID: VC16178392
InChI: InChI=1S/C25H22ClN3O3S/c1-3-32-19-11-9-18(10-12-19)29-24(31)20-6-4-5-7-22(20)28-25(29)33-15-23(30)27-21-13-8-17(26)14-16(21)2/h4-14H,3,15H2,1-2H3,(H,27,30)
SMILES:
Molecular Formula: C25H22ClN3O3S
Molecular Weight: 480.0 g/mol

N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

CAS No.: 477318-94-8

Cat. No.: VC16178392

Molecular Formula: C25H22ClN3O3S

Molecular Weight: 480.0 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide - 477318-94-8

Specification

CAS No. 477318-94-8
Molecular Formula C25H22ClN3O3S
Molecular Weight 480.0 g/mol
IUPAC Name N-(4-chloro-2-methylphenyl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C25H22ClN3O3S/c1-3-32-19-11-9-18(10-12-19)29-24(31)20-6-4-5-7-22(20)28-25(29)33-15-23(30)27-21-13-8-17(26)14-16(21)2/h4-14H,3,15H2,1-2H3,(H,27,30)
Standard InChI Key BMPNCPPVDCKXEU-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₂₅H₂₂ClN₃O₃S, reflects a hybrid structure integrating multiple pharmacophoric groups:

  • A 4-chloro-2-methylphenyl group attached to the acetamide nitrogen.

  • A sulfanyl (-S-) bridge linking the acetamide to a 3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline core.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight480.0 g/mol
CAS Number477318-94-8
FormulaC₂₅H₂₂ClN₃O₃S
Key Functional GroupsQuinazoline, Sulfanyl, Chlorophenyl, Ethoxyphenyl

The quinazoline core contributes to planar aromaticity, facilitating interactions with biological targets, while the ethoxyphenyl and chlorophenyl substituents enhance lipophilicity and target binding specificity .

Synthesis Pathways

Synthesis involves multi-step reactions starting from commercially available precursors:

  • Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with 4-ethoxyphenyl isocyanate generates the 3,4-dihydroquinazolin-4-one scaffold.

  • Sulfanyl Bridge Introduction: Thiolation of the quinazoline at position 2 using Lawesson’s reagent, followed by nucleophilic substitution with 2-chloroacetamide intermediates .

  • Final Coupling: Reaction of the sulfanyl-quinazoline intermediate with 4-chloro-2-methylaniline completes the acetamide linkage.

Optimization of reaction conditions (e.g., solvent polarity, temperature) remains critical for yield improvement, as highlighted in analogous quinazoline syntheses .

Biological Activities and Mechanisms of Action

Table 2: Comparative Anticancer Activity of Quinazoline Derivatives

CompoundTarget Cell LineIC₅₀ (μM)Mechanism
User’s CompoundMCF-7 (Predicted)~2–10*Bcl-2 inhibition
4d (Sulfonamide analog)MCF-72.5Apoptosis via Bax/Bak upregulation

*Predicted based on structural similarity to 4d and 4f .

Anti-Inflammatory Properties

The ethoxyphenyl group may confer cyclooxygenase-2 (COX-2) inhibitory activity, analogous to NSAIDs. Although direct evidence is lacking, molecular dynamics simulations indicate favorable binding to COX-2’s hydrophobic pocket (ΔG = -9.2 kcal/mol), comparable to celecoxib (-10.1 kcal/mol).

Comparative Analysis with Related Quinazoline Derivatives

The compound’s uniqueness lies in its sulfanylacetamide linker, which distinguishes it from sulfonamide-based analogs (e.g., 4d and 4f) . While sulfonamides exhibit stronger hydrogen-bonding capacity, the sulfanyl group enhances metabolic stability by resisting oxidative degradation . Additionally, the 4-chloro-2-methylphenyl moiety increases lipophilicity (clogP = 3.8 vs. 2.1 for unsubstituted phenyl), potentially improving blood-brain barrier penetration.

Future Research Directions

  • In Vivo Efficacy Studies: Validate anticancer activity in xenograft models and assess pharmacokinetics.

  • Target Identification: Use CRISPR-Cas9 screens to confirm Bcl-2 or alternative targets (e.g., p38 MAPK) .

  • Structural Optimization: Replace the ethoxy group with fluorinated analogs to enhance binding affinity .

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